4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative characterized by two bromine substitutions: one on the benzamide ring and another on the phenyl group attached to the oxadiazole core. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of bromine enhances lipophilicity and may influence binding to biological targets via halogen bonding .
Properties
IUPAC Name |
4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIHTFXIKHTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with 4-bromobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that related oxadiazole compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Anticancer Properties
This compound has also been investigated for its anticancer activity. Studies have shown that derivatives of oxadiazole can inhibit specific cancer cell lines. For example, one study reported that a related compound exhibited significant inhibition of fibroblast growth factor receptor 1 (FGFR1) in non-small cell lung cancer cell lines with IC50 values ranging from 1.25 to 2.31 µM. The mechanism involved cell cycle arrest and apoptosis induction through the inhibition of critical signaling pathways .
Agricultural Applications
Pesticidal and Herbicidal Potential
Due to its biological activity, this compound is being explored for use as a pesticide or herbicide. Its structure suggests it could interact with biological targets in pests and weeds, potentially leading to effective solutions for crop protection .
Material Science Applications
Development of Functional Materials
The unique properties of oxadiazole compounds make them suitable for developing new materials with specific functionalities. Research has indicated that compounds like this compound can be used in creating materials with enhanced fluorescence or conductivity. This opens avenues for applications in electronic devices and sensors .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves cyclization reactions between appropriate hydrazides and carboxylic acids. A common method includes the reaction of 4-bromobenzohydrazide with 4-bromobenzoic acid under reflux conditions with dehydrating agents like phosphorus oxychloride .
The mechanism of action in medicinal applications often involves the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Case Studies
Several studies have documented the efficacy of oxadiazole derivatives in various applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens and found promising results for compounds similar to this compound .
- Anticancer Activity : Another study focused on the anticancer properties of oxadiazole derivatives against breast cancer cell lines (MCF7), demonstrating significant cytotoxic effects attributed to their ability to induce apoptosis .
- Material Science Innovations : Research into the use of oxadiazoles in electronic materials has shown that these compounds can enhance conductivity and fluorescence properties when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
- Structure: 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences: Chlorine replaces bromine at both positions.
- Spectral Data:
- IR peaks at 778 cm⁻¹ (C-Cl) vs. ~550–650 cm⁻¹ (C-Br).
- Molecular weight: 368 g/mol (Cl) vs. ~456 g/mol (Br for target compound).
- Implications: Bromine’s larger atomic radius and polarizability may enhance binding affinity in hydrophobic pockets compared to chlorine .
- Structure: 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol
- Key Differences: A naphthol group replaces the bromobenzamide moiety.
- Spectral Data:
- OH stretch at 3236 cm⁻¹ (absent in the target compound).
- Molecular ion peak at m/z 368.98 (vs. ~456 for the target).
Heterocyclic and Aromatic Variants
- Structure: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide
- Key Differences: Thiophene replaces the 4-bromophenyl group on the oxadiazole.
- Synthesis: Yield of 60% via General Procedure B.
- Implications: Thiophene’s electron-rich nature may enhance π-π stacking interactions, whereas bromophenyl groups prioritize halogen bonding .
- Structure: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences: Sulfamoyl and methoxy groups replace bromines.
- Activity: Antifungal (vs. C. albicans via thioredoxin reductase inhibition).
- Implications: Polar sulfamoyl groups improve water solubility but may reduce membrane permeability compared to brominated analogs .
Pharmacologically Active Derivatives
- Structure: Contains a 1,3,4-oxadiazole core with naphthalene and sulfonamide groups.
- Activity: Ribonucleotide reductase inhibitor (anticancer).
- Implications: Structural complexity (e.g., naphthalene) broadens target engagement but complicates synthesis .
- Implications: Bromophenyl-oxadiazole hybrids may synergize with amino acid motifs for targeted therapy .
Spectral Analysis Trends
Biological Activity
4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions between appropriate hydrazides and carboxylic acids. A common method includes the reaction of 4-bromobenzohydrazide with 4-bromobenzoic acid in the presence of dehydrating agents like phosphorus oxychloride under reflux conditions. The product is then purified through recrystallization.
Anticancer Properties
Research indicates that derivatives of oxadiazole, including this compound, exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of fibroblast growth factor receptor 1 (FGFR1) in non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 to 2.31 µM . The mechanism involves cell cycle arrest at the G2 phase and induction of apoptosis through inhibition of specific signaling pathways.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been widely studied. A comparative analysis showed that compounds with similar structures exhibited varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The presence of halogen substituents (like bromine) in these compounds often enhances their biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may inhibit enzyme activity or receptor function, leading to downstream effects such as apoptosis in cancer cells or disruption of microbial cell walls in pathogens .
Case Study 1: Anticancer Activity
In a study focused on NSCLC, a derivative similar to this compound was evaluated for its FGFR1 inhibitory action. The compound was found to induce apoptosis and inhibit phosphorylation pathways critical for cancer cell survival. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with FGFR1, suggesting a strong binding affinity .
Case Study 2: Antimicrobial Efficacy
Another study evaluated various oxadiazole derivatives against Cryptococcus neoformans. The results indicated that compounds with para-substituted phenyl groups showed superior antimicrobial activity compared to unsubstituted analogs. The IC50 values for these compounds were significantly lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
Comparative Analysis
A comparison between this compound and other similar compounds reveals differences in biological activity based on substitution patterns:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 1.25 - 2.31 | Varies by strain |
| 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Higher than brominated analog | Lower than brominated analog |
| 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Moderate | Moderate |
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions during coupling to prevent hydrolysis.
- Purify via column chromatography (hexane:ethyl acetate 4:1) or recrystallization (ethanol/water) to achieve ≥95% purity .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its identity?
Q. Basic Structural Characterization
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets (δ 7.4–8.2 ppm, J = 8–9 Hz) confirming para substitution .
- Oxadiazole C=N signals at 155–165 ppm in ¹³C NMR .
- FT-IR :
- Strong absorption at 1670 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (oxadiazole C=N) .
- HRMS : Molecular ion peak at m/z 427.92 (C₁₅H₁₀Br₂N₃O₂⁺) .
How can researchers address contradictory bioactivity results between enzyme inhibition assays and cell-based studies?
Advanced Data Contradiction Analysis
Discrepancies may arise from:
- Cellular Uptake Limitations : Quantify intracellular concentrations using LC-MS/MS to verify bioavailability .
- Off-Target Effects : Perform counter-screens against kinase panels or unrelated enzymes (e.g., carbonic anhydrase) .
- Assay Conditions : Compare results under standardized oxygen tension (e.g., normoxia vs. hypoxia) to account for microenvironmental variability .
What strategies improve regioselectivity during bromination of the oxadiazole precursor?
Q. Advanced Reaction Optimization
- Temperature Control : Use NBS in acetonitrile at –15°C for 2 hours to limit di-substitution (mono:di ratio 9:1) .
- Steric Guidance : Introduce methyl groups ortho to the reaction site to block undesired substitution .
- In Situ Monitoring : Quench reactions at 50% conversion (TLC, hexane:ethyl acetate 3:1) to preserve mono-brominated product .
What preliminary biological activities have been reported, and what assay systems were employed?
Q. Basic Bioactivity Profile
| Activity | Assay System | Result | Reference |
|---|---|---|---|
| Antimicrobial (Gram+) | S. aureus MIC assay | 8 μg/mL | |
| Anticancer (Breast) | MCF-7 cell viability (MTT) | IC₅₀ = 12.5 μM | |
| Enzyme Inhibition (Kinase) | ATP-binding pocket assay | Kᵢ = 0.8 μM |
How does the oxadiazole ring influence reactivity in nucleophilic aromatic substitution (SNAr)?
Advanced Mechanistic Insight
The electron-withdrawing oxadiazole activates the para-bromophenyl ring for SNAr:
- Hammett Analysis : σ = +0.78 increases reaction rates 3-fold compared to non-oxadiazole analogs .
- Kinetic Studies : Second-order rate constant (k₂) = 0.45 M⁻¹s⁻¹ with piperidine in DMSO at 25°C .
What crystallization conditions yield high-quality single crystals for X-ray diffraction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
